Methyl syringate-d6

LC-MS/MS Method Development Stable Isotope Dilution Assay Matrix Effect Correction

Methyl syringate-d6 (CAS 1182838-09-0) is a stable isotope-labeled (SIL) derivative of methyl syringate (MSYR), a naturally occurring phenolic compound and selective TRPA1 agonist. It is specifically deuterated at both methoxy groups (six deuterium atoms) to provide a nominal mass increase of +6 Da relative to the unlabeled analyte (C₁₀H₁₂O₅, 212.20 g/mol vs.

Molecular Formula C10H12O5
Molecular Weight 218.24 g/mol
Cat. No. B12397149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl syringate-d6
Molecular FormulaC10H12O5
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)OC
InChIInChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3/i1D3,2D3
InChIKeyZMXJAEGJWHJMGX-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Syringate-d6: A Deuterated Internal Standard for Accurate MSYR Quantification in Complex Matrices


Methyl syringate-d6 (CAS 1182838-09-0) is a stable isotope-labeled (SIL) derivative of methyl syringate (MSYR), a naturally occurring phenolic compound and selective TRPA1 agonist . It is specifically deuterated at both methoxy groups (six deuterium atoms) to provide a nominal mass increase of +6 Da relative to the unlabeled analyte (C₁₀H₁₂O₅, 212.20 g/mol vs. C₁₀H₆D₆O₅, 218.24 g/mol) . This compound is intended exclusively for use as an internal standard (IS) in quantitative mass spectrometry (LC-MS/MS or GC-MS) workflows to correct for analytical variability .

Why Methyl Syringate-d6 Cannot Be Substituted with Generic Internal Standards in MSYR Bioanalysis


In quantitative LC-MS/MS assays for methyl syringate (MSYR)—a key marker for asphodel honey authentication and TRPA1 pathway studies—the use of a generic, structurally similar analog (e.g., syringic acid or a non-coeluting standard) as an internal standard fails to correct for matrix effects and variable recovery . SIL internal standards like methyl syringate-d6 are chemically and physically near-identical to the analyte; they co-elute and experience identical ion suppression/enhancement, ensuring accurate correction. Crucially, for MSYR quantification in honey, where baseline levels in non-asphodel honeys are <5 mg/kg and the diagnostic threshold is ≥122.6 mg/kg, even small uncorrected errors from using a non-isotopic standard can lead to false-negative authentication failures [1]. The deuterated analog is therefore not a convenience, but a methodological requirement for robust, publication-grade data in these regulated or high-sensitivity contexts.

Quantitative Evidence for Methyl Syringate-d6: Differentiated Performance vs. Unlabeled and 13C-Labeled Alternatives


Chromatographic Co-elution: Mass Difference vs. Unlabeled Methyl Syringate and 13C6 Analog

Methyl syringate-d6 (six ²H labels on methoxy groups) provides a nominal mass shift of +6 Da relative to unlabeled MSYR, exceeding the minimum recommended +3 Da for small molecules to avoid spectral overlap and isotopic cross-talk . While a hypothetical ¹³C₆-labeled analog would offer a comparable mass difference, the placement of deuterium on non-exchangeable methoxy carbons ensures label stability and provides a unique, commercially viable synthesis route. The exact mass difference between the monoisotopic peaks is 6.0316 Da (unlabeled: 212.0685 Da; d6-labeled: 218.1001 Da), which is well-resolved by modern triple quadrupole mass analyzers in selected reaction monitoring (SRM) mode . This differentiates it from lower-mass-shift alternatives that risk interference from the analyte's natural M+2 or M+4 isotopic envelope.

LC-MS/MS Method Development Stable Isotope Dilution Assay Matrix Effect Correction

Label Stability: Deuterium Placement on Non-Exchangeable Methoxy Carbons

A critical failure point for many deuterated internal standards is back-exchange of deuterium for protium (¹H) during sample preparation or storage, which artificially increases the measured analyte concentration. Methyl syringate-d6 mitigates this risk by positioning all six deuterium labels on the methoxy (-OCD₃) groups, which are chemically stable and not prone to hydrogen-deuterium exchange under typical bioanalytical or food analysis conditions (aqueous buffers, acidic pH, organic solvents) . In contrast, deuterated internal standards with labels on heteroatoms (e.g., -OD, -ND₂) or alpha to carbonyls are documented to suffer from significant and unpredictable exchange, compromising assay accuracy .

Isotopic Purity Internal Standard Validation LC-MS Assay Robustness

Enabling Accurate Quantification of Methyl Syringate as a Honey Authenticity Marker at Regulatory Thresholds

The primary application driving demand for methyl syringate-d6 is its use as an internal standard for the precise quantification of methyl syringate (MSYR) in honey. Research has established that asphodel (Asphodelus microcarpus) monofloral honey can be authenticated by a minimum MSYR concentration of 122.6 mg/kg, whereas other common honeys (robinia, chestnut, manuka, etc.) contain <5 mg/kg [1]. Accurate measurement at this low-ppm range in a complex, sugar-rich matrix like honey requires an internal standard that can correct for substantial matrix effects and variable extraction recovery—a function for which methyl syringate-d6 is purpose-built. While direct comparative data for this specific compound is limited in public literature, its use is implied by the methodological need for a stable isotope-labeled analog to implement a robust stable isotope dilution assay (SIDA) for MSYR [2].

Honey Authentication Food Fraud Detection Chemical Marker Quantification

High-Value Application Scenarios for Methyl Syringate-d6 in Analytical Chemistry and Bioanalysis


Stable Isotope Dilution Assay (SIDA) for Authenticating Asphodel and Mānuka Honey

Analytical laboratories seeking to develop or validate a quantitative LC-MS/MS method for methyl syringate (MSYR) as a marker of honey origin should prioritize methyl syringate-d6 as the internal standard. The +6 Da mass shift and stable labeling ensure accurate quantification across the critical threshold of 122.6 mg/kg, reliably distinguishing authentic asphodel honey from adulterated or mislabeled products [1]. This application leverages the compound's core advantage: correction of matrix effects in a complex food sample.

Quantitative Bioanalysis of Methyl Syringate in TRPA1 Agonist Pharmacology Studies

Researchers investigating the pharmacokinetics (PK) or pharmacodynamics (PD) of methyl syringate as a TRPA1 agonist in cell culture or animal models require a deuterated internal standard for precise quantification in biological fluids (e.g., plasma, tissue homogenate). Methyl syringate-d6 corrects for ion suppression and variable extraction recovery inherent to bioanalytical sample prep, enabling the generation of reliable PK curves and dose-response relationships .

Metabolic Pathway Tracing and Laccase Mediator Research

Studies on the biosynthesis of leptosperin (a mānuka honey marker) or the enzymatic activity of bacterial/fungal laccases involving methyl syringate as a mediator can employ methyl syringate-d6 as a tracer or internal standard. A recent study used a deuterium-labeled aqueous medium to track the formation of deuterated MSYR-glucose and leptosperin-d6, demonstrating the feasibility of using deuterated MSYR to probe complex metabolic pathways in plant systems [2].

Method Transfer and Cross-Platform Standardization of MSYR Assays

For CROs or pharmaceutical QC departments transferring a quantitative MSYR assay between different LC-MS platforms or laboratory sites, methyl syringate-d6 serves as a critical tool for cross-validation. The consistent +6 Da mass shift and co-eluting behavior ensure that the response ratio (analyte/IS) remains stable across instruments with different tuning or ion source geometries, a level of robustness not achievable with non-isotopic standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl syringate-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.